molecular formula C7H7NO2S B6618909 5-cyclopropyl-1,2-thiazole-3-carboxylicacid CAS No. 1784449-61-1

5-cyclopropyl-1,2-thiazole-3-carboxylicacid

Cat. No.: B6618909
CAS No.: 1784449-61-1
M. Wt: 169.20 g/mol
InChI Key: AHJUCAOYRUEBPE-UHFFFAOYSA-N
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Description

5-cyclopropyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and the carboxylic acid functionality. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functional group introduction reactions, optimized for yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1,2-thiazole-3-carboxylic acid is unique due to the combination of the thiazole ring and the cyclopropyl group, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other thiazole or cyclopropyl derivatives .

Biological Activity

5-Cyclopropyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C7H9N2O2SC_7H_9N_2O_2S, which contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the interaction with bacterial enzymes and receptors, leading to effective inhibition of microbial growth.

  • Study Findings : A series of thiazole derivatives, including 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, were tested against various bacterial strains. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests potential application in developing new antimicrobial agents .

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. The structural characteristics of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid contribute to its ability to inhibit cancer cell proliferation.

  • Case Study : In vitro studies on human lung adenocarcinoma (A549) cells revealed that the compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity. Mechanistic studies showed that it induces apoptosis via caspase activation and modulation of BAX/Bcl-2 protein expression .

Table 1: Anticancer Activity of 5-Cyclopropyl-1,2-thiazole-3-carboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12Induces apoptosis via caspase activation
MCF-7 (Breast)15Modulates BAX/Bcl-2 ratio
HeLa (Cervical)10Cell cycle arrest at G2/M phase

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Studies indicate that compounds with similar structures can effectively mitigate seizure activity.

  • Research Findings : In a picrotoxin-induced seizure model, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid demonstrated protective effects at doses of 20 mg/kg, significantly reducing the duration of seizures compared to control groups .

Table 2: Anticonvulsant Activity Data

CompoundDose (mg/kg)Duration Reduction (minutes)
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid2015
Standard Drug (Phenobarbital)3020

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The presence of electronegative substituents and specific functional groups can enhance their pharmacological profiles.

  • SAR Analysis : Compounds with additional halogen substitutions on the aromatic ring have shown improved potency against various biological targets. For instance, the introduction of a chlorine atom at specific positions has been associated with increased anticancer activity .

Properties

IUPAC Name

5-cyclopropyl-1,2-thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJUCAOYRUEBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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